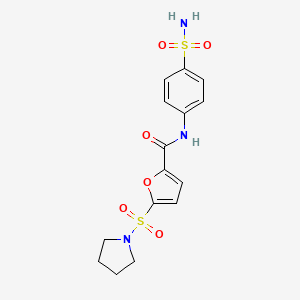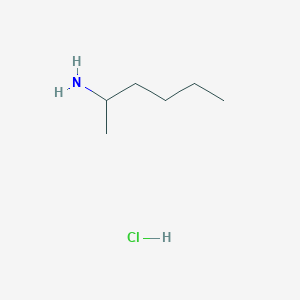
1-Methyl-pentylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-pentylamine hydrochloride, also known as N-Methylpentylamine, is an organic compound . It can be used as an organic structure-directing agent in the preparation of microporous silicoaluminophosphate (SAPO) molecular sieves . It can also be used as a reactant to synthesize other compounds .
Molecular Structure Analysis
The molecular formula of 1-Methyl-pentylamine is C6H15N . The InChI key is UOIWOHLIGKIYFE-UHFFFAOYSA-N .
Chemical Reactions Analysis
Amines like 1-Methyl-pentylamine can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction . For example, 1-methylpentylamine can be converted into 1-hexene .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-pentylamine include a density of 0.8±0.1 g/cm3, a boiling point of 105.5±3.0 °C at 760 mmHg, and a flash point of 4.4±0.0 °C . It has one hydrogen bond acceptor, two hydrogen bond donors, and three freely rotating bonds .
Applications De Recherche Scientifique
Plant Growth Regulation and Ethylene Inhibition
1-Methylcyclopropene (1-MCP) is highlighted for its role in ethylene inhibition across a broad range of fruits, vegetables, and floriculture crops. Its effective concentrations for ethylene inhibition are low, and it has been utilized to advance understanding of ethylene's role in plant physiology. 1-MCP's application at optimal temperatures and durations can significantly impact respiration, ethylene production, volatile production, chlorophyll degradation, and other aspects relevant to plant biology and postharvest technology (Blankenship & Dole, 2003).
Effects on Fruits and Vegetables
Further exploration of 1-MCP has shed light on its profound effects on extending the shelf-life and maintaining the quality of fruits and vegetables. Studies have documented its commercial adoption in apple industries worldwide, revealing its strengths and limitations. The review also encapsulates its potential applications across various fruits and vegetables, emphasizing the need for further research to fully unlock its commercial potential (Watkins, 2006).
Enhancing Exercise Performance and Muscle Hypertrophy
Research on beta-hydroxy-beta-methylbutyrate (HMB), a leucine metabolite, has shown its utility in promoting exercise performance and skeletal muscle hypertrophy. Despite mixed results, the comprehensive analysis suggests HMB's effectiveness varies with age, training experience, and dosage, offering insights into its potential mechanisms of action, including inhibition of proteolysis and stimulation of protein synthesis (Wilson et al., 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
1-Methyl-pentylamine hydrochloride, also known as N-Methylpentylamine, is a type of amine . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . The primary targets of amines are usually the receptors or enzymes in the body that can interact with nitrogen atoms .
Mode of Action
Amines, including this compound, can engage in hydrogen bonding due to the presence of a nitrogen atom This allows them to interact with various biological targets in the body
Biochemical Pathways
Amines in general are involved in a wide range of biochemical processes, including neurotransmission and regulation of ph .
Pharmacokinetics
Amines are generally known to be quite soluble in water , which could influence their absorption and distribution in the body.
Result of Action
Amines can have various effects on the body depending on their specific structure and the receptors they interact with .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of amines. For example, the ability of amines to engage in hydrogen bonding can be influenced by the pH of the environment .
Propriétés
IUPAC Name |
hexan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-3-4-5-6(2)7;/h6H,3-5,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEGVJUBNYLFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-3,4,5-trimethoxy-benzamide](/img/structure/B2824055.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2824057.png)
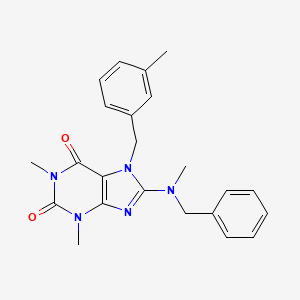
![N-[[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2824060.png)
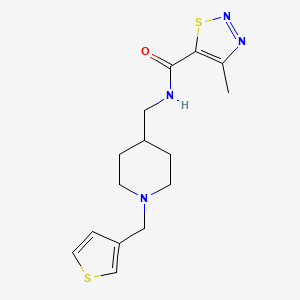

![6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2824064.png)
![N-butyl-1-{3-[(4-methylbenzoyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2824067.png)
![N-(2,6-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2824068.png)
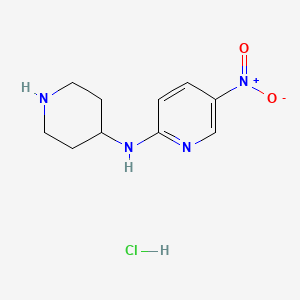
![N-cyclopentyl-1-[4-(isobutyrylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2824073.png)
![3-(2,4-dimethoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2824074.png)
![(Z)-2-(benzenesulfonyl)-2-[2-[(2,6-dichlorophenyl)methylsulfanyl]-3-methylimidazol-4-yl]-N,N-dimethylethenamine](/img/structure/B2824075.png)
